![molecular formula C5H6ClF3N2S B13472054 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1,3-thiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Reflux conditions
Duration: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Aplicaciones Científicas De Investigación
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
Uniqueness
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is unique due to its specific trifluoromethyl-thiazole structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C5H6ClF3N2S |
|---|---|
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)3-2-10-4(1-9)11-3;/h2H,1,9H2;1H |
Clave InChI |
HHKVIGQLFQMIRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)CN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


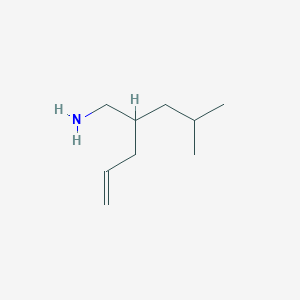
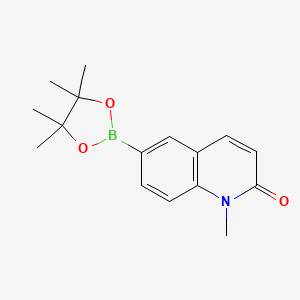
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)





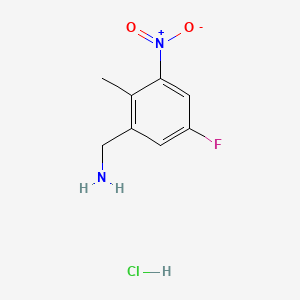
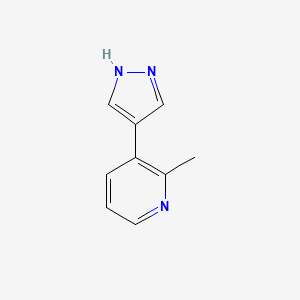
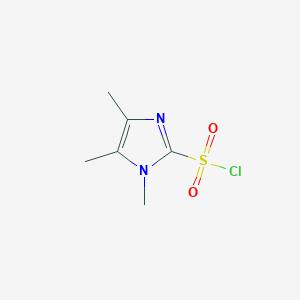
![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)


